Pentan-3-yl phenylacetate
Description
Pentan-3-yl phenylacetate is an ester derivative of phenylacetic acid, where the carboxyl group is esterified with pentan-3-yl alcohol. Phenylacetate (C₆H₅CH₂COO⁻) is a naturally occurring aromatic fatty acid involved in diverse biological processes, including microbial metabolism, cancer cell modulation, and plant secondary metabolism . Its ester derivatives, such as 3,4,12,13-tetraacetylphorbol-20-phenylacetate and 12-deoxyphorbol 13-phenylacetate 20-acetate (dPPA), have been identified in plant latex and studied for their bioactivity .
Key properties of phenylacetate derivatives include:
Properties
CAS No. |
5436-62-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
pentan-3-yl 2-phenylacetate |
InChI |
InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
IXNXMQHWRPTORU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl phenylacetate typically involves the esterification reaction between phenylacetic acid and pentan-3-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
Phenylacetic acid+Pentan-3-olAcid catalystPentan-3-yl phenylacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and pentan-3-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Phenylacetic acid and pentan-3-ol.
Reduction: Phenylacetaldehyde and pentan-3-ol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
Pentan-3-yl phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of pentan-3-yl phenylacetate primarily involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid and pentan-3-ol. Phenylacetic acid can further interact with metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Enzyme Interactions
Key Findings :
- Anticancer Potency : Phenylbutyrate and halogenated derivatives (e.g., p-iodo-phenylbutyrate) show enhanced activity due to stronger PPARγ activation .
Microbial Metabolism
- Phenylacetate Catabolon Pathway : Utilized by Pseudomonas putida and Escherichia coli to degrade aromatic compounds into acetyl-CoA. Key enzymes include phenylacetyl-CoA ligase (PaaK) and β-oxidation enzymes .
- Toluene Biosynthesis : Anaerobic bacteria (e.g., Tolumonas auensis) convert phenylacetate to toluene via radical decarboxylation, a pathway absent in p-hydroxyphenylacetate metabolism .
Cancer Therapeutics
- Mechanistic Differences :
- Pharmacokinetics: Phenylacetate exhibits nonlinear kinetics with dose-limiting CNS toxicity at high concentrations, whereas phenylbutyrate has better tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
